molecular formula C10H8BrNO4 B2921792 Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester CAS No. 1009333-80-5

Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester

Cat. No.: B2921792
CAS No.: 1009333-80-5
M. Wt: 286.081
InChI Key: JQEBDKPNMXJDEH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester (CAS: 1009333-80-5) is a heterocyclic compound featuring a fused furan and pyridine ring system. Key structural attributes include:

  • Ethyl ester group at position 2.
  • Bromine substitution at position 6.
  • Hydroxyl group at position 3.

Its molecular formula is C₁₀H₈BrNO₄ (MW: 286.08 g/mol). The compound is primarily used in laboratory research and pharmaceutical intermediate synthesis .

Properties

IUPAC Name

ethyl 7-bromo-3-hydroxyfuro[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO4/c1-2-15-10(14)9-7(13)5-3-12-4-6(11)8(5)16-9/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEBDKPNMXJDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=CC(=C2O1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a suitable furan derivative, the introduction of a pyridine ring can be facilitated through cyclization reactions. The bromine atom and hydroxy group can be introduced through halogenation and hydroxylation reactions, respectively. Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial in these processes .

Chemical Reactions Analysis

Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product. For example, the bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms. In biology and medicine, it has potential applications in drug discovery and development. The presence of the bromine atom and hydroxy group can enhance its biological activity, making it a candidate for the development of new pharmaceuticals. Additionally, its use in industry includes applications in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and hydroxy group can influence its binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used

Biological Activity

Furo[3,2-c]pyridine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Furo[3,2-c]pyridine-2-carboxylic acid, 7-bromo-3-hydroxy-, ethyl ester is a notable example, exhibiting potential as a pharmacological agent. This article synthesizes existing research findings on its biological activity, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : Ethyl 7-bromo-3-hydroxyfuro[3,2-c]pyridine-2-carboxylate
  • Molecular Formula : C₁₀H₈BrNO₄
  • Purity : 95%
  • Physical Form : Light-red to brown solid

The InChI key for this compound is JQEBDKPNMXJDEH-UHFFFAOYSA-N, which can be used for database searches to find related studies and applications.

Biological Activity Overview

Furo[3,2-c]pyridine derivatives have been identified as promising candidates in various therapeutic areas. The following sections detail specific biological activities observed in studies involving this compound and related derivatives.

Anticancer Activity

Research has indicated that furo[3,2-c]pyridine compounds can act as potent inhibitors of various cancer cell lines. For instance, studies have shown that these compounds can selectively inhibit cdc-like kinases (CLKs), which are implicated in cancer progression. The development of selective inhibitors based on the furo[3,2-c]pyridine scaffold has demonstrated sub-micromolar activity against cancer cells, highlighting their potential as anticancer agents .

Antimicrobial Properties

Furo[3,2-c]pyridine derivatives have also been evaluated for their antimicrobial activity. A study reported that certain derivatives exhibited significant antifungal effects against various phytopathogenic fungi. The minimum inhibitory concentration (MIC) values ranged from 6.25 μg/mL to 8 μg/mL against pathogens such as Fusarium oxysporum and Botrytis cinerea . This suggests a potential application in agricultural settings as antifungal agents.

Modulation of Signaling Pathways

The compound's ability to modulate key signaling pathways has been explored extensively. Specifically, derivatives of furo[3,2-c]pyridine have been shown to influence the Hedgehog signaling pathway, which is crucial in developmental biology and cancer . This modulation is significant because aberrations in this pathway are associated with various cancers and developmental disorders.

Case Studies

  • Selectivity in Kinase Inhibition :
    • A study focused on the development of 3,5-disubstituted furo[3,2-c]pyridines revealed their efficacy as selective inhibitors of CLKs. These compounds were synthesized through copper-mediated cyclization methods and showed promising results in cellular assays .
  • Antifungal Activity Evaluation :
    • In a comparative study of several furo[3,2-c]coumarins, it was found that specific derivatives exhibited potent antifungal properties with EC50 values between 2–8 μg/mL against multiple fungal strains . This research supports the potential use of these compounds in both clinical and agricultural applications.

Data Table: Biological Activities of Furo[3,2-c]pyridine Derivatives

Biological ActivityTest Organism/TargetResult (MIC/EC50)Reference
Anticancer (CLK Inhibition)Various Cancer Cell LinesSub-micromolar
AntifungalFusarium oxysporum6.25 μg/mL
AntifungalBotrytis cinerea8 μg/mL
Hedgehog Pathway ModulationCellular AssaysSignificant modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (CAS: 90766-48-6)
  • Heterocycle: Thieno[3,2-b]pyridine (sulfur-containing fused ring).
  • Substituents : Bromine at position 3, ethyl ester at position 2.
  • Molecular Formula: C₁₀H₈BrNO₂S (MW: 286.15 g/mol).
  • Key Differences : Replacement of oxygen in the furan ring with sulfur increases lipophilicity and may alter metabolic stability .
3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester (CAS: 889658-85-9)
  • Heterocycle : Pyrrolo[3,2-b]pyridine (nitrogen-containing fused ring).
  • Substituents : Bromine at position 3, ethyl ester at position 2.
  • Molecular Formula : C₁₀H₉BrN₂O₂ (MW: 269.09 g/mol).

Substituent Position and Functional Group Variations

Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 1234616-09-1)
  • Substituents : Bromine at position 6 (vs. position 7 in the target compound).
  • Molecular Formula : C₁₀H₉BrN₂O₂ (MW: 269.09 g/mol).
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate
  • Substituents : Ketone (3-oxo) group instead of hydroxyl.
  • Molecular Formula: C₁₀H₉NO₄ (MW: 207.18 g/mol).
  • Key Differences : The ketone group enhances electrophilicity compared to the hydroxyl group, impacting acidity and hydrogen-bonding capacity .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Methodological Answer:
The synthesis typically involves O-alkylation of a hydroxylated pyridine precursor (e.g., 3-hydroxyisonicotinate derivatives) with ethyl bromoacetate or bromopropionate, followed by cyclization under basic conditions (e.g., sodium ethoxide or NaOH). For example, and describe similar routes:

  • Step 1: O-alkylation of the hydroxyl group with ethyl bromoacetate yields a diester intermediate.
  • Step 2: Cyclization under basic conditions forms the furopyridine core.
  • Step 3: Hydrolysis and decarboxylation may be required to remove ester groups or modify substituents.
    Key parameters include reaction temperature (RT to 80°C), solvent choice (ethanol or dichloromethane), and purification via column chromatography or recrystallization .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE: Wear chemical-resistant gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant) .
  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors (potential respiratory irritant) .
  • Storage: Keep in a dry, cool environment (2–8°C) away from oxidizers. Use sealed containers to minimize moisture absorption .
  • Spill Management: Avoid dust generation; use inert absorbents (e.g., sand) and dispose of waste via licensed hazardous disposal services .

Basic: Which spectroscopic methods confirm structural identity and purity?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify aromatic protons (δ 8.0–8.5 ppm for pyridine rings) and ethyl ester signals (δ 1.3–4.3 ppm).
    • 13C NMR: Confirm ester carbonyl (δ ~164 ppm) and brominated carbon environments.
    • 31P NMR (if phosphorylated intermediates are present): Detect phosphorus-containing groups .
  • Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H]+ for C10H9BrNO4: ~295–300 m/z) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
  • TLC Monitoring: Use CH2Cl2/MeOH (98:2) to track reaction progress and purity .

Advanced: How can cyclization yields be optimized?

Methodological Answer:

  • Solvent Optimization: Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reaction rates.
  • Catalyst Screening: Test bases like NaH or K2CO3 for improved cyclization efficiency .
  • Temperature Control: Gradual heating (e.g., 60–80°C) reduces side reactions like ester hydrolysis.
  • Intermittent Quenching: Use TLC to monitor intermediate formation and adjust reaction time dynamically .

Advanced: How to resolve low yields during decarboxylation?

Methodological Answer:

  • Acid/Base Selection: Use HCl (2M) for controlled protonation of carboxylate intermediates, minimizing over-acidification.
  • Purification: Extract the product with CH2Cl2 (3×100 mL) after adjusting pH to 2, followed by drying over Na2SO4 .
  • Side Reaction Mitigation: Add radical inhibitors (e.g., BHT) to prevent undesired bromine-mediated side reactions during heating .

Advanced: How to differentiate the target compound from brominated byproducts?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Compare exact mass (e.g., 295.9702 for C10H9BrNO4) with brominated impurities (e.g., dibrominated species at ~375.88 m/z) .
  • HPLC with UV Detection: Use a C18 column and gradient elution (water/acetonitrile) to separate peaks based on bromine’s UV absorbance at ~210 nm.
  • 2D NMR (HSQC/HMBC): Map coupling between bromine-substituted carbons and adjacent protons to confirm substitution patterns .

Advanced: What strategies address solubility challenges in biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (≤5% DMSO) to enhance aqueous solubility while maintaining biocompatibility.
  • Prodrug Design: Synthesize phosphate or glycoside derivatives to improve hydrophilicity, followed by enzymatic cleavage in situ .
  • Nanoformulation: Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes for sustained release .

Advanced: How to validate its role in inhibiting specific enzymes?

Methodological Answer:

  • Enzyme Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations to calculate IC50 and inhibition mode (competitive/uncompetitive).
  • Docking Studies: Use Schrödinger Suite or AutoDock to model interactions with enzyme active sites, focusing on hydrogen bonding with the 3-hydroxy group and steric effects from the bromine substituent .
  • Mutagenesis: Engineer enzyme variants (e.g., Ala-scanning) to identify critical residues for binding .

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